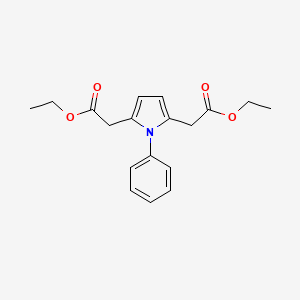
Diethyl 2,2'-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and two diethyl acetate groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate typically involves the reaction of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This compound shares a similar pyrrole structure but lacks the diethyl acetate groups.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Another pyrrole derivative with different substitution patterns.
Uniqueness
Diethyl 2,2’-(1-phenyl-1H-pyrrole-2,5-diyl)diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67543-05-9 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 2-[5-(2-ethoxy-2-oxoethyl)-1-phenylpyrrol-2-yl]acetate |
InChI |
InChI=1S/C18H21NO4/c1-3-22-17(20)12-15-10-11-16(13-18(21)23-4-2)19(15)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
JFPMWLWWLZRKKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1C2=CC=CC=C2)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















